Chemical structure and properties of 3,5-Dibromopyridine-2,4-diamine
Chemical structure and properties of 3,5-Dibromopyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Dibromopyridine-2,4-diamine (CAS No. 72921-93-8). Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide synthesizes information from available sources, including chemical supplier databases, and presents a theoretical framework for its synthesis and potential utility based on established principles of organic chemistry and the known characteristics of related diaminodibromopyridine isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar halogenated pyridine scaffolds.
Introduction and Overview
Halogenated pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of halogen atoms and amino groups onto the pyridine ring can dramatically influence the molecule's electronic properties, reactivity, and biological activity. 3,5-Dibromopyridine-2,4-diamine is a specific isomer within this class, featuring a unique substitution pattern that suggests potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.
While commercially available from some suppliers, detailed scientific literature on the synthesis, characterization, and application of 3,5-Dibromopyridine-2,4-diamine is notably scarce. This guide aims to bridge this information gap by providing a thorough analysis of its predicted properties and a plausible, though hypothetical, synthetic strategy. By examining the chemistry of related, well-documented isomers, we can infer the potential reactivity and utility of this specific compound, thereby providing a valuable starting point for future research endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of 3,5-Dibromopyridine-2,4-diamine is characterized by a central pyridine ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 2 and 4 positions. This arrangement of functional groups is expected to impart a unique combination of electronic and steric properties.
Table 1: Physicochemical Properties of 3,5-Dibromopyridine-2,4-diamine
| Property | Value | Source |
| CAS Number | 72921-93-8 | [1][2][3][4] |
| Molecular Formula | C₅H₅Br₂N₃ | [1] |
| Molecular Weight | 266.92 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Proposed Synthesis and Experimental Protocol
Currently, there is no specific, experimentally validated synthesis protocol for 3,5-Dibromopyridine-2,4-diamine published in peer-reviewed literature. However, based on established methods for the synthesis of other diaminodibromopyridines, a plausible synthetic route can be proposed. A common strategy involves the direct bromination of a diaminopyridine precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available diaminopyridine and introduce the bromine atoms in a regioselective manner. 2,4-Diaminopyridine is a potential starting material.
Hypothetical Step-by-Step Experimental Protocol
Reaction Scheme:
Materials:
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2,4-Diaminopyridine
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Anhydrous Solvent (e.g., Dichloromethane, Acetic Acid)
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Catalyst (optional, e.g., Iron(III) bromide)
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Sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 2,4-diaminopyridine in a suitable anhydrous solvent.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide in the same solvent dropwise to the stirred solution. The reaction is expected to be exothermic, and the temperature should be carefully monitored and maintained.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
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Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts until the aqueous layer is basic.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3,5-Dibromopyridine-2,4-diamine.
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Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
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Choice of Brominating Agent: Bromine is a classic electrophilic brominating agent. N-Bromosuccinimide (NBS) is a milder alternative that can sometimes offer better regioselectivity and easier handling.
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Solvent Selection: The choice of solvent is critical for controlling the reaction rate and selectivity. A non-polar, aprotic solvent like dichloromethane is often used for halogenations. Acetic acid can also be employed as it can protonate the pyridine nitrogen, potentially influencing the regioselectivity of the bromination.
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Temperature Control: Halogenation reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
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Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any isomeric byproducts that may have formed.
Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of 3,5-Dibromopyridine-2,4-diamine.
Potential Applications and Future Research Directions
While specific applications for 3,5-Dibromopyridine-2,4-diamine have not been reported, the structural motifs present in this molecule suggest several promising avenues for research and development.
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Medicinal Chemistry: Diaminopyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The diaminopyridine core is a known pharmacophore that can interact with various biological targets.
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Materials Science: Pyridine-based ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The amino and bromo substituents on the pyridine ring can act as coordination sites and influence the electronic properties of the resulting materials, making them potentially useful in catalysis, gas storage, and electronics.
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Organic Synthesis: The bromine atoms on the pyridine ring are susceptible to a variety of transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This makes 3,5-Dibromopyridine-2,4-diamine a potentially valuable building block for the synthesis of more complex heterocyclic systems.
Future research should focus on the successful synthesis and thorough characterization of 3,5-Dibromopyridine-2,4-diamine. Once a reliable synthetic route is established, its reactivity in various chemical transformations should be explored. Furthermore, systematic biological screening of this compound and its derivatives could uncover novel therapeutic leads.
Conclusion
3,5-Dibromopyridine-2,4-diamine represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted properties and a plausible synthetic strategy, despite the current lack of extensive experimental data. It is our hope that this document will stimulate further research into this and related diaminodibromopyridine compounds, ultimately unlocking their full potential for scientific and technological advancement. The unique arrangement of functional groups on the pyridine core suggests that 3,5-Dibromopyridine-2,4-diamine could serve as a valuable and versatile scaffold for the creation of novel molecules with diverse applications.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 55-62. Retrieved from [Link]
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